molecular formula C20H22N4O2S B2827318 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097858-26-7

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide

Cat. No.: B2827318
CAS No.: 2097858-26-7
M. Wt: 382.48
InChI Key: DJQXEWUBWUUFSQ-UHFFFAOYSA-N
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Description

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways would depend on the specific biological context, but could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide is unique due to the presence of both a thiophene ring and a pyrrolidine moiety, which are not commonly found together in similar compounds. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research.

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-19(22-16-5-8-23(12-16)11-15-7-10-27-13-15)6-9-24-14-21-18-4-2-1-3-17(18)20(24)26/h1-4,7,10,13-14,16H,5-6,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQXEWUBWUUFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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